![molecular formula C17H13F3N4O2 B3014905 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 343372-38-3](/img/structure/B3014905.png)
4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
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Overview
Description
“4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” is a chemical compound with the linear formula C17H13F3N4O2 . It is a solid substance with a molecular weight of 362.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13F3N4O2/c1-26-11-8-6-10 (7-9-11)16 (25)24-23-15-14 (17 (18,19)20)21-12-4-2-3-5-13 (12)22-15/h2-9H,1H3, (H,22,23) (H,24,25) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 362.31 . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Synthesis for Antibacterial and Antifungal Activities :
- Some derivatives of benzohydrazide, including those related to 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide, have been synthesized and shown to possess antibacterial and antifungal activities. These derivatives were characterized by spectroscopic methods and evaluated for their biological activities (Shaikh, 2013).
Pharmacological Evaluation as Human A3 Adenosine Receptor Antagonists :
- Structural investigations of some derivatives, including those with a 4-amido group and a 4-methoxy substituent, revealed potent and selective antagonism against the human A3 adenosine receptor. These findings were supported by molecular modeling studies (Lenzi et al., 2006).
Analgesic and Antiproliferative Activities :
- A study on 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, closely related to the compound , showed promising analgesic and antiproliferative activities in vitro (Vijaya Raj et al., 2007).
5-HT3 Receptor Antagonism :
- Quinoxalin-2-carboxamides, structurally similar to this compound, were designed as 5-HT3 receptor antagonists and showed promising pharmacological activity in tests against 5-HT3 agonists (Mahesh et al., 2011).
Crystal Structure and Bioactivity
Crystal Structure Analysis :
- The crystal structure of N′-(3-Methylquinoxalin-2-yl)-N′-phenylbenzohydrazide, a compound similar to the one , was analyzed. The study revealed specific dihedral angles and intermolecular interactions, providing insights into the molecule's spatial configuration (Ramli et al., 2011).
Antioxidant and α-Glucosidase Inhibitory Activities :
- Methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for antioxidant and α-glucosidase inhibitory activities. The study contributes to understanding the bioactivity of methoxy-substituted compounds (Prachumrat et al., 2018).
In Vitro Cytotoxic Properties :
- Novel quinoline-3-carbaldehyde hydrazones bearing a triazole or benzotriazole moiety, structurally related to the compound of interest, were synthesized and showed notable cytotoxic properties against various human tumor cell lines (Korcz et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The associated hazard statements are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-26-11-8-6-10(7-9-11)16(25)24-23-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFSICKEXHCLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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